molecular formula C3H4N2Se B096225 3-Methyl-1,2,5-selenadiazole CAS No. 17505-11-2

3-Methyl-1,2,5-selenadiazole

Cat. No. B096225
CAS RN: 17505-11-2
M. Wt: 147.05 g/mol
InChI Key: XZWXJWDIOGQTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,2,5-selenadiazole is a heterocyclic compound that contains selenium, nitrogen, and carbon atoms. It is a five-membered ring with two nitrogen atoms and one selenium atom in the ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 3-Methyl-1,2,5-selenadiazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the proliferation of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3-Methyl-1,2,5-selenadiazole can affect several biochemical and physiological processes in the body. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. It has also been shown to modulate the expression of several genes involved in inflammation and immunity.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Methyl-1,2,5-selenadiazole in lab experiments is its high selectivity towards cancer cells. It has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can hinder its application in aqueous systems.

Future Directions

There are several future directions for the research on 3-Methyl-1,2,5-selenadiazole. One of the potential areas of application is in the development of novel antitumor agents. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Additionally, the potential applications of 3-Methyl-1,2,5-selenadiazole in material science and organic synthesis should also be explored.

Synthesis Methods

The synthesis of 3-Methyl-1,2,5-selenadiazole can be achieved through several methods, including the reaction of 3-methyl-1,2,4-triazole with selenium dioxide, the reaction of 3-methyl-1,2,4-triazole with selenium powder in the presence of potassium carbonate, and the reaction of 3-methyl-1,2,4-triazole with selenium chloride in the presence of sodium methoxide.

Scientific Research Applications

3-Methyl-1,2,5-selenadiazole has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antioxidant and antimicrobial properties.

properties

CAS RN

17505-11-2

Product Name

3-Methyl-1,2,5-selenadiazole

Molecular Formula

C3H4N2Se

Molecular Weight

147.05 g/mol

IUPAC Name

3-methyl-1,2,5-selenadiazole

InChI

InChI=1S/C3H4N2Se/c1-3-2-4-6-5-3/h2H,1H3

InChI Key

XZWXJWDIOGQTQL-UHFFFAOYSA-N

SMILES

CC1=N[Se]N=C1

Canonical SMILES

CC1=N[Se]N=C1

Other CAS RN

17505-11-2

synonyms

3-Methyl-1,2,5-selenadiazole

Origin of Product

United States

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